molecular formula C12H14F3NO2 B3008540 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine CAS No. 309282-21-1

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine

Cat. No.: B3008540
CAS No.: 309282-21-1
M. Wt: 261.244
InChI Key: UZYVSGKKNNISCT-UHFFFAOYSA-N
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Description

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is a compound that features a tetrahydrofuran ring, a trifluoromethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated derivatives, hydroxylated compounds, and various substituted amines .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is unique due to the presence of both the trifluoromethyl group and the tetrahydrofuran ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYVSGKKNNISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326643
Record name 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309282-21-1
Record name 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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